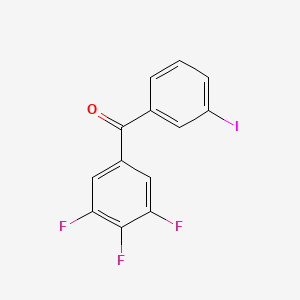

3-Iodo-3',4',5'-trifluorobenzophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

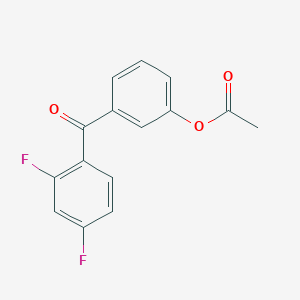

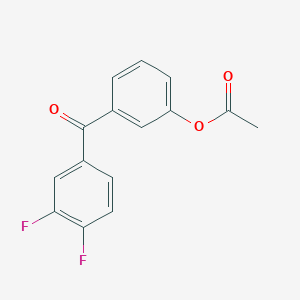

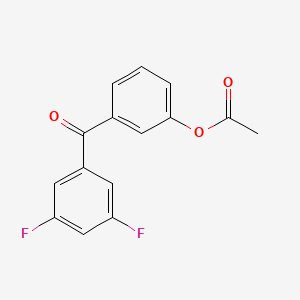

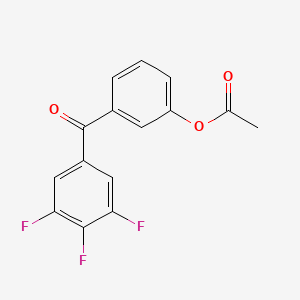

3-Iodo-3’,4’,5’-trifluorobenzophenone, also known as (3-iodophenyl) (3,4,5-trifluorophenyl)methanone, is a chemical compound with the molecular formula C13H6F3IO and a molecular weight of 362.09 . It is a product of Rieke Metals, Inc .

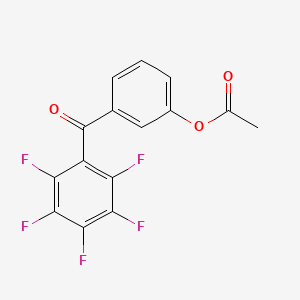

Molecular Structure Analysis

The InChI code for 3-Iodo-3’,4’,5’-trifluorobenzophenone is 1S/C13H6F3IO/c14-10-5-8 (6-11 (15)12 (10)16)13 (18)7-2-1-3-9 (17)4-7/h1-6H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

3-Iodo-3’,4’,5’-trifluorobenzophenone has a molecular weight of 362.09 .Wissenschaftliche Forschungsanwendungen

Microwave-Assisted Arylation

- The arylation of iodophenols, including 3-iodo variants, can be performed using microwave conditions. This method, detailed by Bálint et al. (2013), shows that such reactions can be efficiently carried out in the presence of K2CO3 in DMF, with the use of phase transfer catalysts in some cases (Bálint et al., 2013).

Electrophilic Cyclization in Selenophene Synthesis

- Schumacher et al. (2010) describe a synthesis method for highly functionalized 2,3-dihydroselenophenes from homopropargyl selenides, using electrophilic agents like I2, ICl, and PhSeBr. This study highlights the use of iodinated compounds in complex synthesis processes (Schumacher et al., 2010).

Identification and Control of Iodinated Disinfection Byproducts

- Research by Pan et al. (2016) sheds light on the formation of iodinated disinfection byproducts (I-DBPs) during cooking with chloraminated or chlorinated tap water and iodized salt. This study is significant in understanding the chemical reactions and potential health implications of I-DBPs in everyday environments (Pan et al., 2016).

Chemistry of Polyvalent Iodine

- A comprehensive review by Zhdankin and Stang (2008) covers the explosive development in the chemistry of polyvalent iodine compounds, including those related to 3-Iodo-3',4',5'-trifluorobenzophenone. These iodine derivatives are used in various oxidative transformations in organic synthesis due to their oxidizing properties and environmental friendliness (Zhdankin & Stang, 2008).

Suzuki Cross-Coupling Reactions

- The study by Chaumeil et al. (2000) demonstrates the Suzuki cross-coupling reaction of sterically hindered aryl boronates with iodinated benzoic acid derivatives, optimizing the process to obtain biaryls in good yield. This study provides insights into complex chemical reactions where iodinated compounds play a crucial role (Chaumeil et al., 2000).

Continuous Flow Iodination

- Research by Dunn et al. (2018) focuses on the iodination of specific benzonitriles under continuous flow conditions, offering insights into the synthesis of iodinated compounds and their potential applications in various industrial processes (Dunn et al., 2018).

Wirkmechanismus

Eigenschaften

IUPAC Name |

(3-iodophenyl)-(3,4,5-trifluorophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6F3IO/c14-10-5-8(6-11(15)12(10)16)13(18)7-2-1-3-9(17)4-7/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEHJLXJCWINXBB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)C(=O)C2=CC(=C(C(=C2)F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6F3IO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Iodo-3',4',5'-trifluorobenzophenone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.